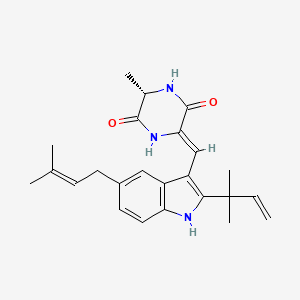

isoechinulin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoechinulin A is a bioactive secondary metabolite belonging to the class of diketopiperazine alkaloids. It is primarily isolated from marine-derived fungi, particularly from the genus Aspergillus and Nigrospora . This compound has garnered significant attention due to its diverse biological activities, including radical scavenging, ultraviolet-A protection, immunosuppressive, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of isoechinulin A has been achieved through a series of complex organic reactions. One notable synthetic route involves the use of a regiocontrolled Stille cross-coupling reaction of an allylindium reagent . This method allows for the precise formation of the indole and diketopiperazine units, which are crucial structural components of this compound.

Industrial Production Methods

This compound is typically produced through the fermentation of marine-derived fungi. The fungal strains are cultured in suitable media, and the compound is extracted using solvents such as ethyl acetate. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isoechinulin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole unit, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can affect the diketopiperazine ring, altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Scientific Research Applications

Isoechinulin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of diketopiperazine alkaloids.

Biology: this compound is used to investigate the biological pathways and mechanisms of marine-derived secondary metabolites.

Mechanism of Action

Isoechinulin A exerts its effects through various molecular mechanisms:

Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells.

Immunosuppressive Activity: this compound modulates immune responses by inhibiting the activation of certain immune cells and cytokine production.

Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Isoechinulin A is part of a larger family of isoechinulin-type alkaloids, which include:

- Neoechinulin A

- Preechinulin

- Tardioxopiperazine A

- Variecolorin L

These compounds share similar structural features, such as the indole and diketopiperazine units, but differ in their side chains and functional groups . This compound is unique due to its specific combination of these structural elements, which contribute to its distinct biological activities .

Properties

CAS No. |

60422-87-9 |

|---|---|

Molecular Formula |

C24H29N3O2 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |

InChI Key |

ZHKHUDVCZTVZPU-HYTQYMIGSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)